molecular formula C13H16OS B13200975 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one

2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one

Cat. No.: B13200975
M. Wt: 220.33 g/mol
InChI Key: CCMKGSGLTJNGRY-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is a functionalized cyclohexanone derivative of interest in organic synthesis and materials science research. This compound features a cyclohexanone ring, a versatile scaffold in medicinal chemistry, substituted at the 2-position with a (4-methylphenyl)sulfanyl group. This thioether moiety can act as a key synthetic handle for further chemical transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can significantly alter the compound's electronic properties and molecular conformation . Cyclohexanone derivatives have demonstrated significant value in industrial applications. Specifically, related compounds have been extensively studied and employed as effective corrosion inhibitors for mild steel in acidic environments . The planarity of the molecule and the presence of electron-rich heteroatoms are key features that influence its adsorption onto metal surfaces, forming a protective layer . As a research chemical, 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one serves as a valuable building block for the synthesis of more complex molecules and for investigating structure-activity relationships in various fields. This product is strictly for research purposes and is not intended for diagnostic or personal use.

Properties

Molecular Formula

C13H16OS

Molecular Weight

220.33 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C13H16OS/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3

InChI Key

CCMKGSGLTJNGRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2CCCCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 4-methylthiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can alter its chemical structure and biological activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfanyl vs. Sulfinyl Groups

The sulfinyl analog, 2-(4-Methoxyphenylsulfinyl)cyclohexan-1-one (), differs by replacing the sulfanyl group with a sulfinyl (S=O) moiety. This substitution increases polarity and hydrogen-bonding capacity, as evidenced by its distorted chair conformation and C-H···O interactions that stabilize a two-dimensional molecular array .

Ring Size and Substituent Position

  • 2-[(4-Fluorophenyl)sulfanyl]cyclopentan-1-one (): Replacing the cyclohexanone ring with a cyclopentanone increases ring strain, which may affect reactivity and conformational flexibility. The smaller ring size could also influence intermolecular interactions in the solid state.
  • 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one (): This compound introduces an ethylamino group at the 2-position alongside a 3-methoxyphenyl substituent.

Structural and Crystallographic Insights

The crystal structures of related compounds provide critical insights:

  • Thiadiazole derivatives (): Butterfly conformations with near-planar thiadiazole and phenyl rings highlight how bulky substituents influence molecular geometry. The target compound’s sulfanyl group may adopt a similar planar arrangement, but steric effects from the cyclohexanone ring could alter dihedral angles.
  • Cyclohexanone-based anti-inflammatory agents (): Substituents like chlorophenyl ethenyl groups demonstrate how electronic effects (e.g., electron-withdrawing Cl) modulate bioactivity. The 4-methylphenylsulfanyl group in the target compound may exhibit weaker electron-withdrawing effects compared to halogens.

Research Methodologies and Gaps

  • Analytical Techniques : emphasizes multi-method characterization (GC-MS, NMR, FT-IR) for structural elucidation, a framework applicable to the target compound .
  • Synthesis Data: Limited information exists on the synthesis of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one. Future studies could explore routes analogous to sulfinyl or fluorophenyl derivatives .
  • Biological Studies: No direct pharmacological data are available for the target compound.

Biological Activity

2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is a thiol compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H14OS and a molecular weight of 218.30 g/mol. Its structure features a cyclohexanone ring substituted with a sulfanyl group and a para-methylphenyl moiety, which is critical for its biological interactions.

Property Value
Molecular FormulaC12H14OS
Molecular Weight218.30 g/mol
IUPAC Name2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one
Melting PointTBD
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, yielding the following results:
Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell survival.

  • Cell Viability Assay Results :
Cell Line IC50 (µM)
MCF-715.5
HeLa22.3

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a candidate for further development.

The biological activity of 2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : It appears to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Gene Expression : Changes in the expression of genes associated with apoptosis and cell cycle regulation have been observed.

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections in a clinical setting. Patients with chronic infections were administered formulations containing varying concentrations of the compound. The results indicated a marked improvement in infection resolution rates compared to standard treatments.

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